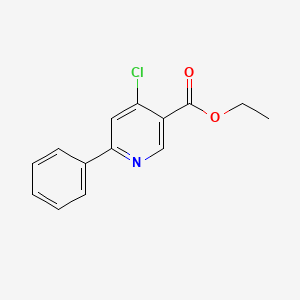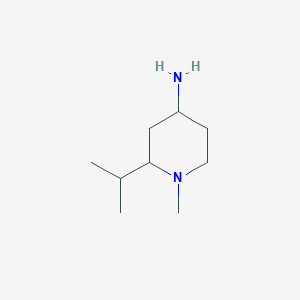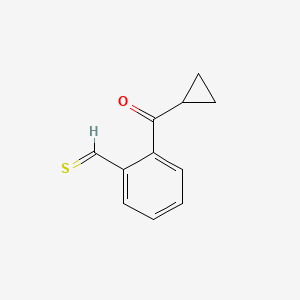
Cyclopropyl2-thiomethylphenylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl2-thiomethylphenylketone is an organic compound with the molecular formula C11H12OS It is characterized by a cyclopropyl group attached to a thiomethylphenyl ketone structure
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropyl2-thiomethylphenylketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiomethylphenyl ketone in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions: Cyclopropyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopropyl2-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of cyclopropyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the thiomethyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Cyclopropyl2-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropylphenylketone: Lacks the thiomethyl group, leading to different reactivity and applications.
Cyclopropylmethylphenylketone: Similar structure but with a methyl group instead of thiomethyl, resulting in different chemical behavior.
特性
分子式 |
C11H10OS |
|---|---|
分子量 |
190.26 g/mol |
IUPAC名 |
2-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(8-5-6-8)10-4-2-1-3-9(10)7-13/h1-4,7-8H,5-6H2 |
InChIキー |
VQPPNAVPFSLWDL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


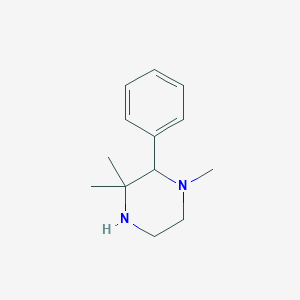
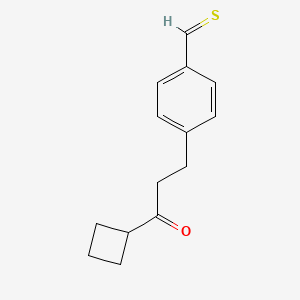
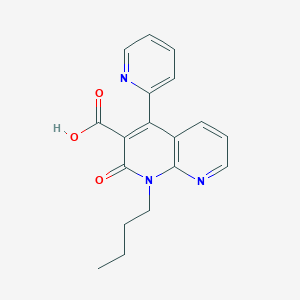
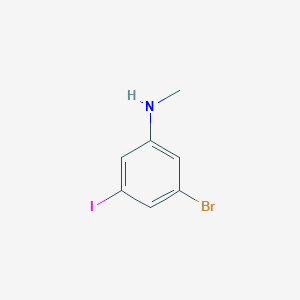
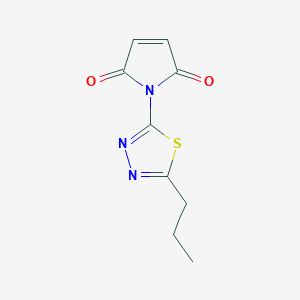

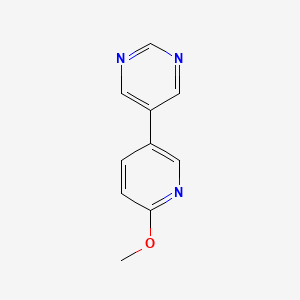
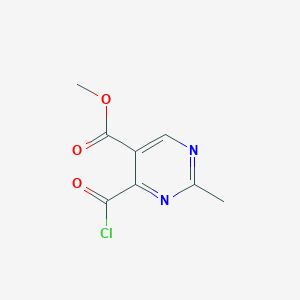
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
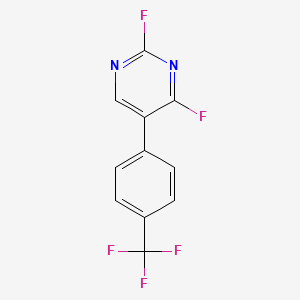
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
